molecular formula C17H17ClO2 B6356736 4-Chloro-3-(4-T-butylphenyl)benzoic acid CAS No. 1181627-15-5

4-Chloro-3-(4-T-butylphenyl)benzoic acid

Cat. No.: B6356736
CAS No.: 1181627-15-5
M. Wt: 288.8 g/mol
InChI Key: ZYKAMFZVPCFKDG-UHFFFAOYSA-N
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Description

4-Chloro-3-(4-T-butylphenyl)benzoic acid is a biaryl compound featuring a benzoic acid scaffold substituted with a chloro group and a lipophilic tert-butylphenyl ring. This specific molecular architecture, combining a carboxylic acid functional group with bulky aromatic systems, is of significant interest in modern medicinal chemistry and antimicrobial research. The structure is related to classes of compounds investigated for their potential to inhibit bacterial growth by targeting essential cellular processes . Benzoic acid derivatives are frequently explored for their antimicrobial properties, as the hydrophobicity and electronic characteristics imparted by substituents like chlorine and tert-butyl groups can enhance their ability to interact with and disrupt microbial cell membranes . Furthermore, structurally similar triaryl derivatives have been rationally designed as inhibitors of critical protein-protein interactions, such as those involved in bacterial RNA polymerase (RNAP) holoenzyme formation—a novel target for novel antimicrobial discovery . The tert-butyl group is a common motif in drug design, used to influence the compound's metabolic stability, binding affinity, and overall pharmacokinetic profile. As a result, this compound serves as a valuable intermediate or building block ( synthon) for research and development in pharmaceuticals, particularly in the synthesis of potential antitumor agents and novel antimicrobials . Researchers can utilize this high-purity compound to explore new therapeutic agents, study structure-activity relationships (SAR), and develop novel inhibitors against resistant bacterial strains. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(4-tert-butylphenyl)-4-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO2/c1-17(2,3)13-7-4-11(5-8-13)14-10-12(16(19)20)6-9-15(14)18/h4-10H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKAMFZVPCFKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653549
Record name 4'-tert-Butyl-6-chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181627-15-5
Record name 4'-tert-Butyl-6-chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation and Subsequent Functionalization

A widely applicable method for introducing aryl groups to aromatic systems is the Friedel-Crafts acylation. While the target compound lacks an acyl group, this approach can be adapted by substituting the acyl intermediate with a tert-butylphenyl moiety.

Procedure :

  • Acylation : React 3-chloro-4-nitrobenzoic acid with tert-butylbenzene under Friedel-Crafts conditions (e.g., AlCl₃ catalyst in dichloromethane) to form 3-chloro-4-(4-T-butylphenyl)nitrobenzene.

  • Reduction : Reduce the nitro group to an amine using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation (e.g., ammonium formate).

  • Diazotization and Chlorination : Convert the amine to a diazonium salt (NaNO₂/HCl) and replace it with a chloro group via Sandmeyer reaction.

  • Oxidation : Oxidize the methyl ester (if protected) to the carboxylic acid using KMnO₄ or CrO₃ under acidic conditions.

Challenges :

  • Steric hindrance from the tert-butyl group may reduce acylation efficiency.

  • Over-oxidation during the final step requires careful temperature control (-10–50°C).

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed coupling is ideal for introducing the tert-butylphenyl group to a halogenated benzoic acid precursor.

Procedure :

  • Halogenation : Start with 3-bromo-4-chlorobenzoic acid or its methyl ester.

  • Coupling : React with 4-tert-butylphenylboronic acid using Pd(PPh₃)₄ or PdCl₂(dppf) in a mixture of THF/H₂O (3:1) at 80–100°C.

  • Deprotection : Hydrolyze the methyl ester (if used) with NaOH/MeOH to yield the carboxylic acid.

Optimization :

  • Catalyst loading (1–5 mol%) and base selection (K₂CO₃ vs. Cs₂CO₃) significantly affect yields.

  • Ligands such as SPhos enhance coupling efficiency for sterically hindered substrates.

Representative Data :

StepReagents/ConditionsYield (%)
HalogenationBr₂, FeCl₃, DCM, 0°C85
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, THF/H₂O, 80°C72
Ester HydrolysisNaOH, MeOH, reflux95

Grignard Reaction with Subsequent Oxidation

Introducing the tert-butylphenyl group via organometallic reagents offers an alternative pathway.

Procedure :

  • Ester Protection : Convert 3-chloro-4-iodobenzoic acid to its methyl ester (MeOH, H₂SO₄).

  • Grignard Formation : Generate 4-tert-butylphenylmagnesium bromide from 1-bromo-4-tert-butylbenzene and Mg in THF.

  • Coupling : React the Grignard reagent with methyl 3-chloro-4-iodobenzoate under Ni- or Pd-catalyzed Kumada conditions.

  • Oxidation : Convert the ester to the carboxylic acid as in Section 1.2.

Limitations :

  • Sensitivity of the Grignard reagent to moisture and oxygen necessitates anhydrous conditions.

  • Competing side reactions (e.g., homocoupling) may reduce yields.

Critical Analysis of Reaction Conditions

Solvent and Temperature Effects

  • Friedel-Crafts : Dichloromethane or nitrobenzene at -5–0°C minimize side reactions.

  • Suzuki Coupling : Mixed THF/H₂O systems at 80°C balance solubility and reactivity.

  • Grignard : THF at reflux (66°C) ensures reagent stability.

Catalyst Systems

  • Palladium Catalysts : Pd(PPh₃)₄ offers cost-effectiveness, while PdCl₂(dppf) improves steric tolerance.

  • Ligand Design : Bulky ligands (e.g., SPhos) enhance coupling efficiency for hindered substrates.

Purification and Characterization

Recrystallization

Crude products are purified via ethanol or ethyl acetate/hexane recrystallization, achieving >95% purity.

Spectroscopic Confirmation

  • ¹H NMR : Key peaks include:

    • δ 1.43 (s, 9H, tert-butyl)

    • δ 7.52–7.78 (m, aromatic protons)

    • δ 12.1 (broad, COOH).

  • LC-MS : Molecular ion peak at m/z 288.8 [M+H]⁺.

Industrial Scalability and Cost Considerations

  • Cost Drivers : Pd catalysts and boronic acids are expense-intensive; ligand recycling mitigates costs.

  • Green Chemistry : Replace toxic solvents (DCM) with cyclopentyl methyl ether (CPME) or 2-MeTHF.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Building Block : It serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules through various coupling reactions. This includes its use in synthesizing pharmaceuticals and agrochemicals.

2. Biological Studies

  • Enzyme Inhibition : The compound is utilized in studies focusing on enzyme inhibition and protein-ligand interactions, making it a valuable tool for biochemists exploring biochemical pathways.

3. Pharmaceutical Research

  • Therapeutic Potential : Ongoing research investigates its potential as an anti-inflammatory or anticancer agent. Preliminary studies suggest that derivatives of this compound may exhibit significant cytotoxicity against various cancer cell lines .

4. Material Science

  • Specialty Chemicals : It is employed in the production of specialty chemicals and advanced materials, contributing to the development of polymers with tailored properties.

Case Studies

  • Anti-Cancer Applications : A study highlighted the cytotoxic effects of derivatives derived from 4-Chloro-3-(4-T-butylphenyl)benzoic acid on human tumor cells, demonstrating its potential as a precursor for anticancer drugs .
  • Enzyme Interaction Studies : Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into its role as a biochemical probe in drug discovery.

Mechanism of Action

The mechanism by which 4-Chloro-3-(4-T-butylphenyl)benzoic acid exerts its effects involves its interaction with specific molecular targets. The chloro and t-butylphenyl groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are subject to ongoing research .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogues differ in substituent groups at the 3- and 4-positions of the benzoic acid core:

Compound Name Substituents (Position 3) Substituents (Position 4) Molecular Weight (g/mol) Key Features Reference IDs
4-Chloro-3-(4-T-butylphenyl)benzoic acid 4-T-butylphenyl Chlorine ~318.8 (calculated) High steric bulk, lipophilic -
4-Chloro-3-(dimethylsulfamoyl)benzoic acid Dimethylsulfamoyl Chlorine 263.69 Sulfonamide group; polar
4-Chloro-3-methylbenzoic acid Methyl Chlorine 184.62 Simple alkyl substituent
4-Chloro-3-[(4-chlorobenzene)amido]benzoic acid 4-Chlorobenzamide Chlorine 310.13 Amide functionality; hydrogen bonding
4-Chloro-3-(2-oxopyrrolidin-1-yl)benzoic acid 2-Oxopyrrolidin-1-yl Chlorine 269.70 (calculated) Heterocyclic substituent

Key Observations :

  • The T-butylphenyl group in the target compound enhances steric hindrance and lipophilicity compared to smaller substituents (e.g., methyl or sulfonamide).
  • Amide and sulfonamide groups (e.g., ) introduce hydrogen-bonding capabilities, improving solubility in polar solvents.
  • Heterocyclic substituents (e.g., pyrrolidinone in ) may influence biological activity through ring-specific interactions.

Physicochemical Properties

Solubility and Polarity:
  • Lipophilicity : The T-butylphenyl group increases logP (estimated ~4.5), making the compound less water-soluble than analogues with polar groups (e.g., sulfonamide in , logP ~1.2).
  • Melting Points : Bulky substituents like T-butylphenyl may lower melting points due to reduced crystal packing efficiency, whereas polar groups (e.g., sulfonamide) raise melting points .
Stability:

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-Chloro-3-(4-T-butylphenyl)benzoic acid, and how do reaction conditions influence yield and purity?

  • Methodology : Multi-step synthesis often starts with Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the T-butylphenyl group. For example, chloro-substituted benzoic acid derivatives can undergo coupling with 4-T-butylphenylboronic acid using Pd catalysts (e.g., Pd(PPh₃)₄) under inert conditions . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) ensures high purity. Reaction monitoring by TLC or HPLC is critical to optimize anhydrous conditions and temperature control (60–80°C) .

Q. How do steric and electronic effects of the T-butyl group influence reactivity in substitution reactions?

  • Analysis : The T-butyl group is electron-donating via hyperconjugation and introduces steric hindrance, which can reduce nucleophilic aromatic substitution rates at the 3-position. Computational studies (DFT) show that steric bulk directs electrophiles to para positions of adjacent substituents. Experimental validation via competitive reactions (e.g., nitration) can reveal regioselectivity trends .

Q. What spectroscopic techniques are optimal for confirming the structure of this compound?

  • Techniques :

  • ¹H/¹³C NMR : Peaks at δ 1.3 ppm (singlet for T-butyl CH₃) and δ 8.1–8.3 ppm (aromatic protons adjacent to Cl and COOH) .
  • FT-IR : Bands at ~1680 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl stretch).
  • HRMS : Molecular ion peak at m/z 316.09 (C₁₇H₁₇ClO₂) .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved for this compound?

  • Approach :

Dose-Response Studies : Test across concentrations (1 nM–100 µM) to identify non-specific cytotoxicity thresholds (e.g., MTT assays).

Target Validation : Use CRISPR knockouts or siRNA to confirm on-target effects (e.g., COX-2 inhibition) vs. off-target interactions .

Structural Modifications : Compare activity of analogs (e.g., replacing T-butyl with methyl or trifluoromethyl) to isolate steric/electronic contributions .

Q. What strategies mitigate challenges in achieving regioselective functionalization of the benzoic acid core?

  • Solutions :

  • Protecting Groups : Temporarily block the COOH group (e.g., methyl ester formation) to direct electrophiles to the chloro-substituted ring .
  • Catalytic Systems : Use Pd/ligand systems (e.g., XPhos) for selective cross-couplings at the 3-position .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates and reduce side reactions .

Q. How can computational modeling predict interaction mechanisms with biological targets (e.g., kinases)?

  • Workflow :

Docking Simulations : Use AutoDock Vina to model binding poses in ATP-binding pockets (PDB: 1ATP).

MD Simulations : Run 100-ns trajectories (AMBER) to assess stability of ligand-protein complexes.

QSAR Analysis : Correlate substituent descriptors (Hammett σ, molar refractivity) with IC₅₀ values .

Key Considerations for Researchers

  • Contradictory Data : Always cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays).
  • Advanced Purification : Employ preparative HPLC for isolating isomers or byproducts (C18 column, gradient: 0.1% TFA in acetonitrile/water) .
  • Safety : The T-butyl group increases hydrophobicity, requiring careful handling in cellular assays to avoid aggregation .

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